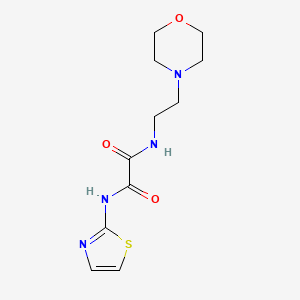

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQHTQRLGEZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N’-[2-(Morpholin-4-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is the sigma-1 receptor . This receptor is involved in nociception through its chaperone activity.

Mode of Action

This compound acts as an antagonist at the sigma-1 receptor. It has been shown that agonists to these receptors promote related sensitisation and pain hypersensitisation. Therefore, the use of antagonists for sigma-1 receptors, such as this compound, can potentially alleviate pain.

Biochemical Pathways

The sigma-1 receptor system is involved in various biochemical pathways related to pain perception and response. By acting as an antagonist at these receptors, this compound can potentially disrupt these pathways and alleviate pain.

Biological Activity

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a compound of significant interest due to its biological activity, particularly its interaction with the sigma-1 receptor. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H16N4O3S

- Molecular Weight : 284.33 g/mol

- CAS Number : 82514-45-2

- Purity : Typically around 95%.

The primary target of this compound is the sigma-1 receptor , where it acts as an antagonist . The sigma-1 receptor is implicated in various physiological processes, including modulation of pain perception and neuroprotection.

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways that affect:

Antinociceptive Activity

Research indicates that this compound exhibits a dose-dependent anti-allodynic effect in models of neuropathic pain. This was demonstrated through formalin tests where the compound significantly reduced nociceptive responses when administered locally or intrathecally .

Selectivity and Affinity

In comparative studies, this compound showed a high affinity for the sigma-1 receptor (Ki = 42 nM) and was found to be 36 times more selective for sigma-1 than sigma-2 receptors . This selectivity enhances its potential therapeutic applications in pain management and neurological disorders .

In Vitro Studies

In vitro binding evaluations have shown that this compound interacts effectively with the sigma receptors. Molecular docking studies revealed critical interactions with specific amino acids in the receptor's binding pocket, contributing to its high selectivity and efficacy .

In Vivo Studies

In vivo assessments further corroborated its antinociceptive properties. For instance:

- Formalin Test : Administration of the compound resulted in significant pain relief in animal models, indicating its potential as an analgesic agent.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Sigma Receptor Binding | High affinity for sigma-1 receptor (Ki = 42 nM), selective over sigma-2 |

| Antinociceptive Effect | Dose-dependent reduction in pain response in neuropathic pain models |

| Mechanism | Acts as an antagonist at the sigma-1 receptor |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide, highlighting differences in substituents, linker types, and reported biological or physicochemical properties:

Key Observations:

Linker Variability :

- The oxamide bridge in the target compound differs from urea () or propanamide () linkers in its capacity for hydrogen bonding and conformational flexibility. Oxamides may exhibit slower metabolic degradation compared to ureas due to reduced enzymatic cleavage susceptibility.

- Propanamide-based analogs (e.g., ) demonstrate efficient microwave-assisted synthesis, suggesting that similar methods could optimize the target compound’s preparation .

Substituent Effects :

- Morpholine-containing compounds (e.g., ) often display enhanced solubility and bioavailability compared to purely aromatic analogs. This property could make the target compound more viable for drug development than thiazole-urea derivatives ().

- Thiazole rings with electron-withdrawing substituents (e.g., 4-fluorophenyl in ) show improved antimicrobial activity, implying that the morpholine-ethyl group in the target compound might modulate similar electronic effects .

Biological Activity Trends: Thiazole-urea hybrids () exhibit anti-inflammatory activity via p38 kinase inhibition, while thiazole-oxadiazole propanamides () show antimicrobial effects. The target compound’s oxamide linker may position it for dual activity or novel mechanisms . Slow-release nitrogen fertilizers like oxamide () highlight the versatility of oxamide derivatives, though the target compound’s heterocyclic substituents likely preclude agricultural applications .

Q & A

Q. Key reagents :

- Chloroacetyl chloride (for acetamide formation) .

- Sodium ascorbate and copper sulfate (for "click chemistry" cycloaddition if triazole intermediates are involved) .

Basic: Which spectroscopic methods are employed to confirm the structure and purity of this compound?

- NMR : and NMR confirm functional groups (e.g., morpholine protons at δ 2.8–3.5 ppm, thiazole carbons at ~160–170 ppm) .

- HPLC : Assess purity (>95% typically required for biological assays) .

- Mass spectrometry (ESI/APCI) : Validate molecular weight (e.g., M+H peaks) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm) and amide bonds .

Advanced: How can researchers optimize reaction yields during synthesis?

| Factor | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | Use polar aprotic solvents (DMF, dichloromethane) to enhance nucleophilicity . | |

| Catalyst | Add triethylamine or NaCO to neutralize HCl byproducts in amidation . | |

| Temperature | Reflux (~80–110°C) for thiazole ring closure; room temperature for milder steps . | |

| Purification | Gradient column chromatography (e.g., 0–8% MeOH in CHCl) improves purity . |

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and incubation times .

- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to targets (e.g., PFOR enzyme) using software like AutoDock .

- Basis sets : B3LYP/6-31G(d) provides accurate geometry optimization for thiazole-morpholine hybrids .

Advanced: How to design derivatives for improved pharmacokinetic properties?

| Modification | Rationale | Example | Evidence |

|---|---|---|---|

| Lipophilicity | Replace morpholine with piperazine to alter logP and enhance membrane permeation . | N-(2-piperazinyl-ethyl) analogs . | |

| Metabolic stability | Introduce fluorine atoms to block CYP450-mediated oxidation . | 6-fluorobenzo[d]thiazole derivatives . | |

| Solubility | Add sulfonyl groups (e.g., morpholinosulfonyl) to increase aqueous solubility . | 4-(morpholinosulfonyl)benzamide . |

Basic: What are the primary biological activities reported for this compound?

- Anticancer : Inhibits proliferation in breast cancer (MCF7) and leukemia (HL-60) cells via apoptosis induction .

- Antimicrobial : Active against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL .

- Anti-inflammatory : Suppresses COX-2 enzyme activity in murine macrophages .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

- TLC monitoring : Track intermediates during multi-step syntheses .

- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by -NMR to identify structural deviations .

- Mechanistic probes : Isotopic labeling (e.g., ) in carbonyl groups to trace rearrangement pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.